beta-L-Xylofuranose

Description

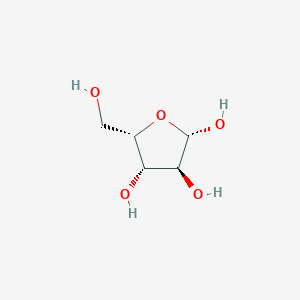

Structure

2D Structure

3D Structure

Properties

CAS No. |

41546-29-6 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-QTBDOELSSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of beta-L-Xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of beta-L-Xylofuranose. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of a typical experimental workflow for carbohydrate characterization.

Core Physicochemical Properties

This compound is a monosaccharide with the molecular formula C5H10O5.[1][2][3] Its molar mass is approximately 150.13 g/mol .[1][2][3] In its solid state, it appears as a white to off-white crystalline powder.

The following table summarizes the key quantitative physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C5H10O5 | [1][2][3] |

| Molar Mass | 150.13 g/mol | [1][2][3] |

| CAS Number | 41546-29-6 | [2] |

| Physical State | Solid, crystalline powder | |

| Melting Point | 158-161 °C | [1] |

| Boiling Point | 375.36 °C at 760 mmHg | [1] |

| Specific Rotation [α]D | +173° (6 min), +105.1° (22 hrs, c=3 in water) | [1] |

| Water Solubility | Soluble | [1] |

| Solubility in other solvents | Soluble in glycerin; Insoluble in ethanol (B145695) and ether | [1] |

| Predicted pKa | 12.46 ± 0.20 | [1] |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

The solubility of a carbohydrate is determined by its ability to form hydrogen bonds with the solvent.

Methodology:

-

Sample Preparation: A known mass of this compound is added to a specific volume of the solvent (e.g., water, ethanol) at a constant temperature.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) for a sufficient period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved this compound in the saturated solution is determined. This can be done by evaporating the solvent from a known volume of the filtrate and weighing the residue, or by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Specific Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules like this compound. The specific rotation is a standardized measure of this property.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (in decimeters). The observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

Experimental Workflow for Carbohydrate Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a carbohydrate such as this compound.

Caption: A flowchart illustrating the general experimental workflow for the physicochemical characterization of a carbohydrate.

References

Natural sources and abundance of L-xylofuranose containing polysaccharides.

An In-depth Technical Guide to L-xylofuranose Containing Polysaccharides: Natural Sources, Abundance, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-xylofuranose is a rare pentose (B10789219) sugar, an enantiomer of the more common D-xylose, existing in a five-membered furanose ring structure. While polysaccharides containing D-xylopyranose (the six-membered ring form of D-xylose) are abundant in nature, particularly as xylan (B1165943) in plant hemicellulose, the natural occurrence of polysaccharides incorporating L-xylofuranose is exceptionally rare and not well-documented in scientific literature. This guide provides a comprehensive overview of the current state of knowledge, focusing primarily on the sophisticated experimental methodologies required to identify, isolate, and characterize these elusive macromolecules. We address potential synthetic sources and discuss the biological activities of structurally related polysaccharides, offering a framework for future research and development in this specialized area.

Introduction to L-xylofuranose

Polysaccharides are biopolymers of immense structural diversity, playing critical roles in biology and offering vast potential for therapeutic applications. Their function is dictated by their composition, sequence, linkage patterns, and the stereochemistry of their constituent monosaccharides.

L-xylofuranose is a specific isomer of the five-carbon sugar xylose. Its identity is defined by two key features:

-

L-configuration: It is the "left-handed" enantiomer, a mirror image of the more common D-xylose.

-

Furanose Ring: Its atoms form a five-membered ring, in contrast to the more stable six-membered pyranose ring.

The combination of both the L-configuration and the furanose ring makes L-xylofuranose a very rare building block in natural polysaccharides. The vast majority of xylose found in nature is D-xylopyranose, which forms the backbone of xylans, a major component of plant cell walls.[1] The unique structural properties of L-xylofuranose, should it be found in a polymer, would likely confer novel physical and biological properties, making it a target of interest for drug development and material science.

Natural Sources and Abundance

Direct evidence for naturally occurring polysaccharides with significant L-xylofuranose content is scarce. Most analytical studies on xylose-containing polysaccharides focus on xylans from terrestrial plants, where the sugar is in the D-xylopyranose form.[1] However, rare sugars are sometimes found in unique environments.

Potential, though largely speculative, sources could include:

-

Marine Organisms: Marine algae and invertebrates are known to produce highly complex and unusual sulfated polysaccharides.[2][3] For example, fucoidans from brown algae are rich in the L-sugar fucose.[4] It is plausible that specific species could synthesize polysaccharides with other L-sugars like L-xylofuranose.

-

Microbial Exopolysaccharides (EPS): Bacteria and other microorganisms, particularly those from extreme environments, are a source of structurally diverse EPS.[5][6] These polymers serve protective functions and may incorporate unconventional monosaccharides to fulfill specific biological roles.[7]

Given the lack of confirmed natural sources, researchers are increasingly looking towards enzymatic and chemo-enzymatic synthesis to create well-defined polysaccharides containing L-xylofuranose.[8][9] This approach allows for precise control over the polymer's structure, enabling systematic study of its structure-function relationships.

Table 1: Major Sources of Common Xylose-Containing Polysaccharides (D-Xylopyranose form)

| Polysaccharide Type | Typical Source(s) | Monosaccharide Composition (Major Components) | Xylose Molar % (Typical Range) |

| Arabinoxylan | Cereal Grains (Wheat, Corn, Rye) | D-Xylose, L-Arabinose, D-Glucuronic Acid | 40 - 60% |

| Glucuronoarabinoxylan | Hardwoods, Herbaceous Plants | D-Xylose, L-Arabinose, 4-O-methyl-D-glucuronic acid | 50 - 80% |

| Xyloglucan | Primary cell walls of most plants | D-Glucose, D-Xylose, D-Galactose, L-Fucose | 25 - 40% |

| Algal Xylans | Red and Green Algae | D-Xylose (often with sulfate (B86663) modifications) | Can be > 90% in homoxylans |

Note: The data in this table refers to the common D-xylopyranose isomer, as quantitative data for natural L-xylofuranose containing polysaccharides is not available.

Experimental Protocols

The identification and characterization of a polysaccharide containing L-xylofuranose requires a rigorous and systematic analytical workflow.

Extraction and Purification of Polysaccharides

The goal is to isolate the polysaccharide from the source matrix while preserving its native structure.

-

Sample Preparation: The source material (e.g., plant tissue, microbial biomass) is typically dried, ground to a fine powder, and pre-treated with organic solvents (e.g., 80% ethanol) to remove lipids, pigments, and small molecules.[10][11]

-

Extraction:

-

Hot Water Extraction: The most common and mildest method. The pre-treated sample is extracted with hot water (e.g., 80-90°C) for several hours. This is effective for water-soluble polysaccharides.[12]

-

Alkaline Extraction: For less soluble polysaccharides, extraction with a dilute alkali solution (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 4°C) can be used. This is often performed after an initial hot water extraction.[12]

-

-

Concentration and Precipitation: The aqueous extract is concentrated under vacuum, and the crude polysaccharide is precipitated by adding 3-4 volumes of cold ethanol (B145695) and allowing it to stand at 4°C overnight. The precipitate is collected by centrifugation.[11]

-

Deproteinization: Contaminating proteins are often removed using the Sevag method (repeatedly shaking the polysaccharide solution with a mixture of chloroform (B151607) and n-butanol).

-

Purification:

-

Dialysis: The redissolved polysaccharide is dialyzed against distilled water for 48-72 hours using a membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa) to remove salts and small molecules.

-

Anion-Exchange Chromatography: The dialyzed sample is applied to a column like DEAE-Cellulose or DEAE-Sepharose. Neutral polysaccharides pass through, while acidic polysaccharides bind and can be eluted with a salt gradient (e.g., 0-2 M NaCl).[12]

-

Size-Exclusion Chromatography (SEC): Fractions from ion exchange are further purified based on molecular size using columns like Sephadex G-100 or Sephacryl S-200 to obtain a homogeneous polysaccharide fraction.

-

Structural Characterization Workflow

This multi-step process is critical to unequivocally identify L-xylofuranose.

-

Homogeneity and Molecular Weight Determination: High-Performance Size-Exclusion Chromatography (HP-SEC) coupled with a refractive index (RI) detector and multi-angle light scattering (MALS) detector is used to confirm the purity of the fraction and determine its average molecular weight (Mw).

-

Monosaccharide Composition Analysis:

-

Acid Hydrolysis: The purified polysaccharide is completely hydrolyzed to its constituent monosaccharides using trifluoroacetic acid (TFA).

-

Derivatization: The resulting monosaccharides are converted to volatile derivatives, typically alditol acetates or trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: The derivatives are separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their retention times and mass spectra to authentic standards. This step identifies the presence of xylose.

-

-

Determination of Absolute Configuration (D/L):

-

This is a critical step to distinguish L-xylose from D-xylose.

-

The hydrolyzed monosaccharides are reacted with a chiral derivatizing agent (e.g., (S)-(+)-2-butanol) to form diastereomeric glycosides.

-

These diastereomers are then separated and identified by GC-MS. The retention time, compared to D- and L-xylose standards treated in the same way, confirms the absolute configuration.

-

-

Glycosidic Linkage and Ring Form Analysis (NMR):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful non-destructive technique for determining the ring form (furanose vs. pyranose) and linkage positions.[13][14] High-field NMR (e.g., 600 MHz or higher) is required.

-

¹H NMR: The anomeric proton region (δ 4.5-5.5 ppm) provides information on the number and type of sugar residues and their α/β configuration. Furanose anomeric protons often appear at lower field (further downfield) than pyranose protons.

-

¹³C NMR: The anomeric carbon region (δ 95-110 ppm) is also highly diagnostic. Furanose anomeric carbons (C1) typically resonate at a distinct chemical shift compared to their pyranose counterparts.[15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to assign all the ¹H and ¹³C signals and determine the connectivity between residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is key to assigning the signals for the furanose ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is used to determine the glycosidic linkage position (e.g., a correlation between H1 of one residue and C4 of the next indicates a 1→4 linkage). The specific chemical shifts of the carbons and protons in the xylose residue, when compared to literature values and databases, will confirm the furanose ring structure.[16][17]

-

-

Visualization of Key Workflows and Pathways

Experimental Workflow for Characterization

Caption: Workflow for isolating and confirming the structure of a putative L-xylofuranose polysaccharide.

Potential Immunomodulatory Signaling Pathway

While no pathways are known specifically for L-xylofuranose polysaccharides, complex carbohydrates are often recognized by immune cells via Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs).

Caption: A potential TLR4-mediated signaling pathway for polysaccharide-induced cytokine production.

References

- 1. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polysaccharides from the Marine Environment with Pharmacological, Cosmeceutical and Nutraceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Polysaccharides: A Source of Bioactive Molecules for Cell Therapy and Tissue Engineering | MDPI [mdpi.com]

- 4. Sources, Extraction and Biomedical Properties of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bacterial polysaccharides—A big source for prebiotics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bacterial polysaccharides—A big source for prebiotics and therapeutics [frontiersin.org]

- 8. cbi.ornl.gov [cbi.ornl.gov]

- 9. Enzymatic Synthesis of Xylan Microparticles with Tunable Morphologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2012148277A1 - Method for isolation of polysaccharides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Conformational Landscape of the β-L-Xylofuranose Ring: A Technical Guide

This guide provides an in-depth technical analysis of the conformational preferences of the β-L-xylofuranose ring, targeting researchers, scientists, and professionals in drug development. It integrates experimental and computational methodologies to elucidate the three-dimensional structure of this important furanose.

Introduction to Furanose Ring Conformation

The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and carbohydrates. Unlike the more rigid six-membered pyranose ring, the furanose ring exhibits considerable flexibility. This flexibility is not random but is characterized by a continuous cycle of out-of-plane atomic displacements known as pseudorotation. The specific conformation adopted by the furanose ring is crucial for its biological activity and molecular recognition properties. β-L-Xylofuranose, as a constituent of various glycans and a synthetic analog in nucleic acids, presents a unique conformational landscape that influences the properties of the macromolecules it is part of.

The Pseudorotation Concept in Furanose Rings

The conformation of a furanose ring can be described by the concept of pseudorotation, which defines the out-of-plane puckering of the ring atoms.[1] This puckering is characterized by two parameters: the phase angle of pseudorotation (P) and the amplitude of pucker (τm). The pseudorotation cycle encompasses a continuum of conformations, but furanose rings typically populate two major, low-energy regions: the North (N) and South (S) conformations.

-

North (N) Conformations: Characterized by P values around 0° to 36°, corresponding to C3'-endo puckering (the C3' atom is displaced on the same side as the C5' atom).

-

South (S) Conformations: Characterized by P values around 144° to 180°, corresponding to C2'-endo puckering (the C2' atom is displaced on the same side as the C5' atom).

The interconversion between these N and S states occurs through intermediate, higher-energy conformations. The relative populations of the N and S conformers are influenced by the stereochemistry of the substituents on the furanose ring.

References

An In-depth Technical Guide to the Stereochemistry and Anomeric Configuration of L-Xylose

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the stereochemical and anomeric properties of L-xylose, a naturally occurring aldopentose sugar. L-xylose, while less common in nature than its D-enantiomer, serves as a valuable building block in synthetic chemistry, particularly for the production of L-ribonucleosides and other bioactive molecules.[1] A thorough understanding of its structural forms—from its open-chain representation to its cyclic anomers—is critical for its effective utilization in research and drug development.

Fundamental Stereochemistry of L-Xylose

L-xylose is a five-carbon monosaccharide with an aldehyde functional group, classifying it as an aldopentose.[2] Its stereochemistry is defined by the spatial arrangement of hydroxyl groups along its carbon backbone. The "L" designation is determined by the configuration of the chiral center furthest from the carbonyl group (C4). In the Fischer projection of L-xylose, the hydroxyl group on C4 is positioned on the left side.[3] This is the enantiomeric form of the more abundant D-xylose, where the C4 hydroxyl group is on the right.[3]

The Fischer projection is a two-dimensional representation that illustrates the stereochemistry of the molecule in its acyclic, open-chain form.[4] For L-xylose, the hydroxyl groups at C2 and C4 are on the left, while the hydroxyl group at C3 is on the right.

Cyclization and the Formation of Anomers

In aqueous solutions, pentoses and hexoses predominantly exist as cyclic structures.[2] This occurs through an intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon, forming a stable cyclic hemiacetal.[5] For xylose, the hydroxyl group at C4 or C5 can act as the nucleophile. The attack by the C5 hydroxyl on the C1 aldehyde group results in a six-membered ring known as a pyranose, the most prevalent form for xylose.[1][2]

This cyclization transforms the formerly achiral C1 carbonyl carbon into a new stereocenter called the anomeric carbon .[6] The two possible stereoisomers that result from this process are called anomers , designated as alpha (α) and beta (β).[6] These anomers can interconvert in solution via the open-chain form in a process called mutarotation , eventually reaching an equilibrium.[6][7]

Anomeric Configuration and Conformation

The α and β anomers are distinguished by the orientation of the hydroxyl group on the anomeric carbon (C1) relative to the terminal -CH₂OH group (C5). For an L-sugar in a Haworth projection, the -CH₂OH group is drawn pointing downwards.[5]

-

α-anomer : The anomeric hydroxyl group is trans to the -CH₂OH group (i.e., pointing up).

-

β-anomer : The anomeric hydroxyl group is cis to the -CH₂OH group (i.e., pointing down).

The pyranose ring is not planar and adopts a stable chair conformation to minimize steric strain.[8][9] Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the more stable chair conformation of α-L-xylopyranose, the anomeric hydroxyl group at C1 is in the axial position.

In the more stable chair conformation of β-L-xylopyranose, the anomeric hydroxyl group at C1 is in the equatorial position, which is generally more stable.

Quantitative Data

| Property | L-Xylose | D-Xylose (Reference) |

| Molar Mass | 150.13 g/mol [1] | 150.13 g/mol [10] |

| Equilibrium Specific Rotation [α]²⁰D | +18.6°[1][11] | -18.6° (initial), +18.6° (final)[1][11][12] |

| α-anomer Specific Rotation [α]²⁰D | Not specified | +92° (initial)[12] |

| β-anomer Specific Rotation [α]²⁰D | Not specified | Not specified |

| Equilibrium Composition in H₂O | Not specified, but likely similar to D-xylose[1] | ~36.5% α-pyranose, ~63.5% β-pyranose, <1% other forms[1] |

Note: The specific rotation of D-xylose solutions undergoes mutarotation, starting from the value of the pure anomer and settling at an equilibrium value of +18.6°. The initial value for L-xylose is reported as +18.6°, which is also its equilibrium value.

Experimental Protocols for Anomeric Analysis

The determination of anomeric configuration is crucial for characterizing carbohydrates and their derivatives. The two primary methods employed are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each anomer has a characteristic specific rotation. By measuring the optical rotation of a sugar solution over time, one can observe mutarotation and determine the equilibrium specific rotation.[13][14]

Methodology:

-

Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., deionized water). Ensure the light source is stabilized and the sample chamber is clean.[15]

-

Sample Preparation: Prepare a solution of L-xylose of a precise concentration (e.g., 1-10 g/100 mL) in deionized water. The concentration (c) must be accurately known.

-

Initial Measurement: Quickly transfer the freshly prepared solution to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). Immediately measure the observed optical rotation (α_obs).[16]

-

Monitoring Mutarotation: Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant. This final, stable value represents the equilibrium rotation.

-

Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α_obs / (l × c) .[14] The initial and final measurements will yield the specific rotation of the initial anomeric mixture and the equilibrium mixture, respectively.

Principle: ¹H-NMR spectroscopy provides detailed structural information by measuring the magnetic properties of hydrogen nuclei. The anomeric proton (H1) of a sugar has a distinct chemical shift and coupling constant (J-value) that is highly sensitive to its stereochemical environment, allowing for unambiguous anomer identification.[6]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of L-xylose in a deuterated solvent (e.g., D₂O) in an NMR tube. D₂O is used to avoid a large solvent signal from water protons.

-

Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shift (δ): Locate the signals for the anomeric protons, which typically appear in the downfield region of the spectrum (δ 4.3-5.9 ppm).[6] For most aldopyranoses, the anomeric proton signal of the α-anomer (axial H1) resonates at a lower field (higher ppm) than that of the β-anomer (equatorial H1).[6]

-

Coupling Constant (³JH1,H2): Determine the coupling constant between the anomeric proton (H1) and the adjacent proton (H2). This value is diagnostic of their dihedral angle.

-

A small coupling constant (typically 2-4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, characteristic of an α-anomer (where H1 is axial and H2 is equatorial in L-xylose).[17]

-

A large coupling constant (typically 7-9 Hz) indicates a diaxial relationship, characteristic of a β-anomer (where both H1 and H2 are axial).[17]

-

-

-

Quantification: Integrate the signals corresponding to the α and β anomeric protons to determine the relative percentage of each anomer at equilibrium.[17]

Conclusion

L-xylose is a stereochemically rich molecule whose properties are dictated by the arrangement of its hydroxyl groups. In solution, it exists in a dynamic equilibrium between its open-chain form and, more predominantly, its cyclic α- and β-pyranose anomers. The β-anomer, with its anomeric hydroxyl group in the sterically favored equatorial position, is generally the major form at equilibrium. The precise identification and quantification of these anomers, achievable through established techniques like polarimetry and NMR spectroscopy, are fundamental for any research or development application involving this versatile L-sugar.

References

- 1. L-xylose | 609-06-3 [chemicalbook.com]

- 2. Xylose - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Xylose [webbook.nist.gov]

- 11. L-xylose | 609-06-3 [amp.chemicalbook.com]

- 12. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vernier.com [vernier.com]

- 15. Virtual Labs [cds-iiith.vlabs.ac.in]

- 16. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 17. cigs.unimo.it [cigs.unimo.it]

The Enigmatic Role of β-L-Xylofuranose in Nature's Arsenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and intricate world of natural products continues to be a premier source of novel chemical entities with profound biological activities. Among the myriad of structural motifs that contribute to the therapeutic potential of these molecules, the sugar moieties often play a pivotal role in molecular recognition, solubility, and overall bioactivity. While D-sugars are ubiquitous in biological systems, their enantiomeric counterparts, the L-sugars, are rarer and frequently associated with unique and potent biological effects. This technical guide delves into the core of the biological role of a specific L-sugar, β-L-xylofuranose, in natural products. Although the occurrence of β-L-xylofuranose is exceedingly rare, this document aims to provide an in-depth overview of its known and inferred roles, the biosynthetic pathways leading to its formation, and its potential as a scaffold for drug discovery.

The Scarcity and Significance of L-Xylofuranose in Natural Products

The presence of L-sugars in natural products is a fascinating deviation from the central dogma of carbohydrate biochemistry, which is dominated by D-sugars. L-sugars are often found in secondary metabolites from bacteria, fungi, and plants, where they can contribute significantly to the molecule's biological activity. The furanose form of L-xylose, particularly the β-anomer, is an exceptionally uncommon structural unit.

Our comprehensive search of the current scientific literature did not yield specific, structurally confirmed examples of natural products containing a β-L-xylofuranose moiety. However, numerous natural products have been identified to contain the closely related L-xylose in its pyranose form (xylopyranose). The biological activities of these L-xylopyranose-containing compounds provide valuable insights into the potential roles that β-L-xylofuranose could play if discovered in nature. These activities often include:

-

Antimicrobial and Antifungal Activity: The presence of an L-sugar can render a natural product resistant to degradation by common glycosidases, enhancing its stability and potency.

-

Antiviral Activity: L-nucleoside analogs are a well-established class of antiviral drugs. The unnatural stereochemistry of the sugar moiety can lead to chain termination during viral replication or inhibition of viral polymerases.

-

Enzyme Inhibition: The unique shape of L-sugars can allow them to act as specific inhibitors of certain enzymes, such as glycosidases.

The absence of confirmed β-L-xylofuranose-containing natural products presents both a challenge and an opportunity. It underscores the need for more sophisticated analytical techniques and broader screening efforts to uncover these rare molecules. The discovery of such a compound could unveil novel biological mechanisms and provide a unique chemical scaffold for the development of new therapeutic agents.

Biosynthesis of L-Xylose: A Glimpse into the Enzymatic Machinery

The biosynthesis of L-sugars is a fascinating enzymatic process that diverges from the main carbohydrate metabolic pathways. While the specific pathway for β-L-xylofuranose remains to be elucidated due to the lack of known natural products, the biosynthesis of L-xylopyranose provides a foundational understanding. The formation of L-xylose in bacteria often involves a series of enzymatic reactions starting from a common D-sugar precursor.

A key enzyme in this process is UDP-D-xylose 4-epimerase , which can convert UDP-D-xylose to UDP-L-arabinose. Further enzymatic transformations would be required to yield L-xylose. The biosynthesis of L-sugars is a testament to the metabolic diversity of microorganisms and their ability to produce unique chemical entities.

The logical workflow for the biosynthesis of a hypothetical β-L-xylofuranose-containing natural product would likely involve the following steps:

Caption: Hypothetical biosynthetic pathway for a β-L-xylofuranose-containing natural product.

Potential Biological Roles and Mechanisms of Action

Based on the activities of other L-sugar-containing natural products, we can hypothesize the potential biological roles of β-L-xylofuranose.

As a Glycosidase Inhibitor

Many natural products containing unusual sugars act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. The altered stereochemistry of β-L-xylofuranose could allow it to bind to the active site of a specific glycosidase, mimicking the natural substrate but being resistant to cleavage. This could disrupt critical biological processes that rely on carbohydrate metabolism, such as in microbial pathogenesis or cancer cell proliferation.

The logical relationship for this mechanism can be visualized as follows:

Caption: Mechanism of glycosidase inhibition by a hypothetical β-L-xylofuranose natural product.

As a Component of Antiviral Nucleosides

The incorporation of L-sugars into nucleoside analogs is a proven strategy for developing antiviral drugs. A hypothetical β-L-xylofuranoside could be a precursor to a novel L-nucleoside analog. Once inside a virus-infected cell, this analog could be phosphorylated and subsequently incorporated into the growing viral DNA or RNA chain by a viral polymerase. The unnatural stereochemistry would likely lead to chain termination, halting viral replication.

The experimental workflow to test this hypothesis would involve several key steps:

Caption: Experimental workflow for evaluating the antiviral activity of a β-L-xylofuranosyl nucleoside analog.

Experimental Protocols: A Methodological Framework

While specific protocols for a β-L-xylofuranose-containing natural product are not available, a general methodological framework can be established based on the study of other rare sugar-containing compounds.

Isolation and Purification

-

Extraction: The producing organism (e.g., bacterium or fungus) would be cultured in a suitable medium. The biomass and/or supernatant would be extracted with organic solvents of varying polarity (e.g., ethyl acetate, methanol, n-butanol).

-

Chromatography: The crude extract would be subjected to a series of chromatographic separations. This would typically involve:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica.

-

High-Performance Liquid Chromatography (HPLC): For final purification, using a suitable column and solvent system.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) would be essential to determine the connectivity and stereochemistry of the molecule, including the confirmation of the β-L-xylofuranose moiety.

-

Chemical Degradation and Derivatization: Acid hydrolysis to release the sugar, followed by derivatization (e.g., acetylation or trimethylsilylation) and analysis by gas chromatography-mass spectrometry (GC-MS) can help identify the sugar component and its absolute configuration.

Biological Assays

-

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

-

Antiviral Assays: Plaque reduction assays or quantitative PCR-based assays to measure the inhibition of viral replication in cell culture.

-

Enzyme Inhibition Assays: Spectrophotometric or fluorometric assays to measure the inhibition of specific enzymes (e.g., glycosidases).

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of biological activity data, a structured tabular format is recommended.

Table 1: Hypothetical Antimicrobial Activity of a β-L-Xylofuranose-Containing Natural Product

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

| Aspergillus fumigatus | 32 |

Table 2: Hypothetical Antiviral Activity of a β-L-Xylofuranosyl Nucleoside Analog

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.5 | >100 | >200 |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 1.2 | >100 | >83 |

Conclusion and Future Directions

The biological role of β-L-xylofuranose in natural products remains a largely unexplored frontier in chemical biology and drug discovery. The extreme rarity of this structural motif suggests that when it does occur, it is likely to be associated with a highly specific and potent biological activity. The information presented in this guide, though largely based on extrapolation from related L-sugar-containing compounds, provides a robust framework for future research in this exciting area.

Future efforts should be directed towards:

-

Targeted screening programs: Employing advanced analytical techniques to screen microbial and plant extracts for the presence of β-L-xylofuranose-containing metabolites.

-

Genomic and bioinformatic approaches: Mining the genomes of natural product-producing organisms for biosynthetic gene clusters that may be responsible for the synthesis of L-xylose and its incorporation into secondary metabolites.

-

Synthetic chemistry: The total synthesis of β-L-xylofuranose and its derivatives to enable the systematic exploration of their biological activities.

The discovery and characterization of natural products containing β-L-xylofuranose hold the promise of unveiling new biological mechanisms and providing novel lead compounds for the development of the next generation of therapeutics. This elusive sugar moiety may yet prove to be a key player in nature's pharmacopeia.

The Furanose vs. Pyranose Forms of L-Xylose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the furanose and pyranose forms of L-xylose, a pentose (B10789219) sugar of significant interest in biochemical research and drug development. This document details the structural and conformational equilibrium of L-xylose in solution, outlines experimental and computational methodologies for its characterization, and discusses the biological implications of its different isomeric forms.

Structural Overview: Furanose and Pyranose Rings

L-xylose, an aldopentose with the chemical formula C₅H₁₀O₅, exists in solution not as a static linear structure, but as a dynamic equilibrium of cyclic hemiacetals.[1] This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and a hydroxyl group, typically at C4 or C5.

-

Pyranose Form: A six-membered ring formed by the reaction of the C1 aldehyde with the hydroxyl group at C5. This is the thermodynamically more stable and predominant form in aqueous solutions due to minimal ring strain.[]

-

Furanose Form: A five-membered ring resulting from the interaction between the C1 aldehyde and the C4 hydroxyl group. While less stable than the pyranose form, it can be a key intermediate in certain enzymatic reactions.[]

Each of these ring structures can exist as one of two anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). This anomeric diversity further contributes to the complexity of L-xylose's behavior in biological systems.

Quantitative Analysis of L-Xylose Anomers in Solution

In aqueous solution, L-xylose primarily exists as a mixture of its α and β-pyranose anomers, with negligible amounts of the furanose and open-chain forms at equilibrium. Sugars with the xylo configuration, such as xylose, exhibit a low propensity to form five-membered rings.[3] The anomeric composition of L-xylose is largely independent of whether the solvent is water or dimethyl sulfoxide (B87167) (DMSO).[3]

While specific high-resolution NMR studies on L-xylose are not abundantly available in recent literature, the equilibrium composition is expected to mirror that of its enantiomer, D-xylose. For D-glucose, a related aldohexose, the equilibrium in water is approximately 36% α-pyranose and 64% β-pyranose, with less than 1% in the furanose and open-chain forms.[1] It is reasonable to infer a similar distribution for L-xylose, with a predominance of the pyranose forms.

| Anomeric Form | Ring Size | Predicted Equilibrium Percentage in D₂O |

| α-L-Xylopyranose | 6-membered | Major Component |

| β-L-Xylopyranose | 6-membered | Major Component |

| α-L-Xylofuranose | 5-membered | Minor Component (<1%) |

| β-L-Xylofuranose | 5-membered | Minor Component (<1%) |

| Open-chain L-Xylose | N/A | Trace Amount |

Table 1: Predicted equilibrium distribution of L-xylose anomers in aqueous solution. The predominance of the pyranose forms is based on studies of sugars with the xylo configuration.

Experimental and Computational Protocols for Conformational Analysis

The precise characterization of the furanose and pyranose forms of L-xylose relies on a combination of advanced analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of carbohydrates in solution.[4]

-

¹H and ¹³C NMR Spectroscopy: These methods provide detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation of anomers and ring forms. The chemical shifts of anomeric protons (typically in the 4.5-5.5 ppm range) and carbons (in the 90-100 ppm range) are particularly diagnostic.[4]

-

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, enabling the complete assignment of the NMR spectra for each isomer.[5] The HSQC-TOCSY experiment is particularly useful for resolving the full covalent structure of carbohydrates.[5]

-

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which can aid in distinguishing between the various cyclic forms of L-xylose.

Protocol for ¹H NMR Analysis of L-Xylose Anomeric Equilibrium:

-

Sample Preparation: Dissolve a known concentration of L-xylose in deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 500 MHz or higher.

-

Spectral Analysis: Identify the distinct signals corresponding to the anomeric protons of the α- and β-pyranose forms.

-

Quantification: Integrate the areas of the anomeric proton signals. The relative percentage of each anomer is proportional to its integrated peak area.

Computational Chemistry

Computational modeling provides valuable insights into the conformational preferences and energetics of L-xylose anomers.

-

Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical approaches are used to calculate the energies of different conformations and to predict the most stable structures.[6] Metadynamics simulations coupled with these methods can explore the conformational free energy landscape.[6]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of L-xylose in solution, providing information on the interconversion between different ring forms and anomers.

Protocol for Computational Conformational Analysis:

-

Structure Building: Generate 3D structures of the α- and β-anomers of both L-xylopyranose and L-xylofuranose.

-

Geometry Optimization: Perform geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Conformational Searching: Employ methods like metadynamics to explore the potential energy surface and identify low-energy conformers.[6]

Mandatory Visualizations

Caption: Equilibrium of L-Xylose in solution.

Caption: Enzymatic processing of L-Xylose anomers.

Biological Significance and Implications for Drug Development

The distinct structural features of the furanose and pyranose forms of L-xylose have significant biological consequences, particularly in the context of enzyme-substrate interactions. Many enzymes exhibit a high degree of stereospecificity, recognizing and processing only a specific anomer of a sugar.

-

Enzyme Specificity: D-xylose isomerase, a key enzyme in xylose metabolism, has been shown to be specific for the α-pyranose anomer of its substrate.[7] The active site of the enzyme imposes steric constraints that prevent the binding of the β-pyranose form in a productive conformation.[7] This anomeric specificity is a critical consideration in the design of enzyme inhibitors for therapeutic purposes.

-

Drug Development: L-xylose and its derivatives serve as precursors for the synthesis of various bioactive molecules, including antiviral and anticancer agents.[8] Understanding the conformational behavior of L-xylose is crucial for designing synthetic routes that yield the desired stereoisomer. Furthermore, the development of drugs that target carbohydrate-processing enzymes must account for the specific anomeric forms of the natural substrates. For instance, an inhibitor designed to target xylose isomerase would be most effective if it mimics the structure of α-L-xylopyranose.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Anomeric specificity of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation for β-L-Xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for β-L-xylofuranose, a pentose (B10789219) sugar of interest in various biochemical and pharmaceutical contexts. Due to the inherent equilibrium of sugars in solution, obtaining data for a single furanose anomer requires specialized techniques. This document compiles and estimates the expected spectroscopic data for the β-L-xylofuranose form and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for β-L-xylofuranose. It is important to note that the NMR data for the L-enantiomer are identical to that of the more commonly studied D-enantiomer. The provided NMR data are based on general chemical shift ranges for furanose sugars and data from related compounds, as pure β-L-xylofuranose is typically a minor component in an equilibrium mixture in solution.

¹H NMR Data (500 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |

| H-1 | ~5.2 - 5.4 | d | ~1-2 |

| H-2 | ~4.0 - 4.2 | d | ~1-2 |

| H-3 | ~4.1 - 4.3 | dd | ~2-4, ~4-6 |

| H-4 | ~4.2 - 4.4 | m | - |

| H-5a | ~3.6 - 3.8 | dd | ~11-12, ~4-6 |

| H-5b | ~3.5 - 3.7 | dd | ~11-12, ~2-4 |

Note: Chemical shifts and coupling constants are estimations based on typical values for furanosides and may vary depending on solvent and temperature.

¹³C NMR Data (125 MHz, D₂O)

| Carbon | Chemical Shift (δ, ppm) (Estimated) |

| C-1 | ~103 - 105 |

| C-2 | ~77 - 79 |

| C-3 | ~74 - 76 |

| C-4 | ~81 - 83 |

| C-5 | ~61 - 63 |

Note: These chemical shifts are typical for β-pentofuranoses.

Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Ion | Fragmentation Comment |

| 149.045 | [M-H]⁻ | Deprotonated molecular ion |

| 119.034 | [M-H-CH₂O]⁻ | Loss of formaldehyde (B43269) from the exocyclic hydroxymethyl group |

| 89.023 | [M-H-2(CH₂O)]⁻ | Subsequent loss of another formaldehyde equivalent |

Note: Fragmentation patterns can vary based on the ionization method and collision energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the structure and stereochemistry of β-L-xylofuranose.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified xylose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample two to three times with D₂O to exchange all labile protons with deuterium.

-

After the final lyophilization, dissolve the sample in 100% D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply a water suppression technique if necessary.

-

-

¹³C NMR:

-

Set the spectral width to approximately 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) or an internal standard. Reference the ¹³C spectrum to an external standard or a calibrated solvent signal.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β-L-xylofuranose.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the xylose sample (approximately 10-50 µM) in a suitable solvent system, such as a 50:50 mixture of acetonitrile (B52724) and water.[1]

-

For negative ion mode, the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) may enhance deprotonation.

-

-

Instrumentation (Electrospray Ionization - Quadrupole Time-of-Flight ESI-Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized sugars.[2]

-

Capillary Voltage: Set to 2.5-3.5 kV.[2]

-

Source Temperature: Maintain at 100-150 °C.[2]

-

Desolvation Gas Flow and Temperature: Optimize for efficient solvent removal; typical values are 500-800 L/hr and 250-350 °C, respectively.[2]

-

Mass Range: Scan from m/z 50 to 500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the deprotonated molecular ion ([M-H]⁻, m/z 149) as the precursor ion.

-

Apply collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).

-

Vary the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.

-

Visualization of the Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of β-L-xylofuranose.

Caption: Workflow for Spectroscopic Analysis of β-L-Xylofuranose.

References

The Anomeric Effect in Beta-L-Xylofuranosides: A Technical Guide for Drug Development

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anomeric effect in beta-L-xylofuranosides and its profound influence on molecular conformation, stability, and reactivity. Understanding and harnessing this stereoelectronic effect is critical for the rational design of novel therapeutics, particularly in the fields of antivirals, antibacterials, and enzyme inhibitors.

Introduction to the Anomeric Effect in Furanosides

The anomeric effect is a well-established stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial or pseudo-axial position, contrary to what would be expected based on steric hindrance alone.[1] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-substituent bond.[1] While extensively studied in pyranose rings, its manifestation in the more flexible furanose systems, such as xylofuranosides, is more complex and coalesced with other steric and stereoelectronic factors.[2][3]

In the context of beta-L-xylofuranosides, the anomeric effect significantly influences the puckering of the five-membered ring and the orientation of the glycosidic bond. This, in turn, dictates the molecule's three-dimensional structure and its ability to interact with biological targets like enzymes and receptors. The furanose ring is known for its flexibility, capable of adopting a wide range of conformations.[4] However, the anomeric effect can restrict this conformational freedom, favoring specific puckering states.

The influence of the anomeric effect extends to the chemical reactivity and enzymatic stability of the glycosidic bond. A deeper understanding of these principles is paramount for the design of xylofuranoside-based drugs with enhanced efficacy and stability. For instance, the stabilization of a particular anomer can affect its susceptibility to enzymatic hydrolysis.

Conformational Analysis and the Influence of the Anomeric Effect

The conformation of the furanose ring is typically described by pseudorotation, with two major puckering envelopes, North (N) and South (S), representing a continuum of conformations. The anomeric effect in beta-L-xylofuranosides plays a crucial role in determining the preferred conformational state.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the complex interplay of forces that govern furanoside conformation.[1][4] These studies have shown that the anomeric effect can contribute to the stabilization of specific ring puckers that allow for optimal orbital overlap. In beta-L-xylofuranosides, the anomeric effect can influence the equilibrium between different envelope and twist conformations of the furanose ring.

The stability of a particular conformer is not solely dictated by the anomeric effect; other factors such as steric interactions between substituents and intramolecular hydrogen bonding also play a significant role.[5] The interplay of these effects determines the overall conformational landscape of the molecule.

Quantitative Data on the Anomeric Effect in Xylofuranosides

Quantifying the anomeric effect in furanosides is more challenging than in the more rigid pyranoside systems. However, a combination of computational and experimental techniques, primarily NMR spectroscopy, provides valuable insights.

Conformational Energies

Computational studies on furanosides have provided estimates for the energetic contribution of the anomeric effect. While specific values for beta-L-xylofuranosides are not always isolated, the general magnitude of the anomeric effect in sugars is in the range of 4-8 kJ/mol.[1] The following table summarizes representative conformational energy differences calculated for related furanoside systems, illustrating the stabilization provided by the anomeric effect.

| Furanoside System | Computational Method | Key Finding | Reference |

| Methyl α-D-lyxofuranoside | B3LYP/cc-pVDZ | The two most stable conformers, stabilized by multiple internal hydrogen bonds, have conformational energies of approximately 2 kcal/mol relative to the pyranose form. | [1] |

| Methyl furanosides | GLYCAM force field (MD simulations) | The endo-anomeric effect in furanoses is estimated to be around 3.2 kcal/mol at the B3LYP/6-31G* level. | [1] |

| Methyl β-D-xylopyranoside | B3LYP | The 1C4 chair conformation is stabilized by anomeric effects and hydrogen bonding. | [6] |

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the experimental investigation of the anomeric effect. Key parameters such as chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the stereochemical environment of the nuclei. For xylofuranosides, the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) is particularly informative for determining the anomeric configuration.

| Anomer | 3JH1-H2 (Hz) | 1H Chemical Shift (δ) of H1 (ppm) | 13C Chemical Shift (δ) of C1 (ppm) |

| α-Xylofuranoside | ~5.0 | Typically downfield | Typically upfield |

| β-Xylofuranoside | ~2.5 | Typically upfield | Typically downfield |

Note: Chemical shift values are general trends and can vary depending on the specific substituents and solvent.[4]

Experimental Protocols

General Synthesis of β-L-Xylofuranosides

The stereoselective synthesis of beta-L-xylofuranosides can be challenging. A common strategy involves the use of a suitable xylofuranose (B8766934) donor with a participating group at the C2 position to direct the stereochemical outcome of the glycosylation reaction. Alternatively, methods employing conformationally restricted donors have been developed for the synthesis of specific anomers.[2]

Protocol: Synthesis of a Protected β-L-Xylofuranoside

-

Preparation of the Glycosyl Donor: A protected L-xylofuranose derivative, such as a 1-O-acetyl or a thioglycoside, is prepared from L-xylose. Protection of the hydroxyl groups (e.g., as benzoates or benzyl (B1604629) ethers) is crucial for controlling reactivity and solubility.[7]

-

Glycosylation Reaction: The glycosyl donor is reacted with the desired alcohol acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf, SnCl₄). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile (B52724) at low temperatures to enhance selectivity.[7]

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired beta-L-xylofuranoside.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, Zemplén deacetylation for acetates) to yield the final deprotected beta-L-xylofuranoside.[7]

NMR Spectroscopic Analysis for Conformational Assessment

1H and 13C NMR spectroscopy are the primary methods for determining the anomeric configuration and gaining insights into the conformational preferences of xylofuranosides.

Protocol: NMR Analysis

-

Sample Preparation: A solution of the purified beta-L-xylofuranoside is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: 1D 1H and 13C NMR spectra are acquired. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Spectral Analysis:

-

Anomeric Configuration: The multiplicity and the magnitude of the 3JH1-H2 coupling constant are used to assign the anomeric configuration (β-anomers typically show a smaller coupling constant than α-anomers).

-

Conformational Analysis: The magnitudes of other vicinal proton-proton coupling constants around the furanose ring can be used in conjunction with the Karplus equation to estimate dihedral angles and infer the predominant ring pucker. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, further aiding in the conformational assignment.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed in this guide.

Conclusion and Future Directions

The anomeric effect is a critical determinant of the structure and function of beta-L-xylofuranosides. A thorough understanding of this effect, supported by robust experimental and computational data, is essential for the successful design and development of furanoside-based therapeutics. The protocols and data presented in this whitepaper provide a foundational framework for researchers in this field.

Future research should focus on the development of more precise methods for quantifying the anomeric effect in flexible furanose systems and exploring how this effect can be modulated through chemical modification to fine-tune the biological activity of xylofuranoside drug candidates. The continued synergy between synthetic chemistry, NMR spectroscopy, and computational modeling will undoubtedly accelerate progress in this exciting area of drug discovery.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of glycosidic linkage on the solution conformational entropy of gluco- and mannobioses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Relationship of β-L-Xylofuranose and β-D-Xylofuranose: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core relationship between the enantiomeric pair, β-L-xylofuranose and β-D-xylofuranose. As stereoisomers that are non-superimposable mirror images, their distinct spatial arrangements give rise to unique interactions within biological systems, a critical consideration in the fields of glycobiology and pharmacology. This document details their physicochemical properties, outlines experimental protocols for their synthesis and analysis, and explores their known biological significance.

Core Enantiomeric Relationship and Physicochemical Properties

β-L-Xylofuranose and β-D-xylofuranose are five-carbon sugars (pentoses) that exist in a five-membered ring structure known as a furanose ring. The "β" designation indicates that the anomeric hydroxyl group (at C1) is on the same side of the ring as the hydroxymethyl group (at C4). The "L" and "D" designations refer to the absolute configuration of the chiral center furthest from the anomeric carbon (C4), which are mirror images of each other. This fundamental stereochemical difference dictates their opposing optical activities and differential recognition by chiral entities such as enzymes and receptors.

The relationship between these enantiomers can be visualized as a mirror image, where every chiral center is inverted.

A summary of their key physicochemical properties is presented below for direct comparison. It is important to note that as enantiomers, their physical properties such as melting point and solubility are identical, while their optical activities are equal in magnitude but opposite in direction.

| Property | β-L-Xylofuranose | β-D-Xylofuranose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol |

| CAS Number | 41546-29-6[1] | 37110-85-3 |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 158-161 °C[2] | Data not available |

| Specific Rotation ([α]D) | +105.1° (c=3 in water, 22 hrs)[2] | Data not available for furanose form |

| Solubility | Soluble in water and glycerin; insoluble in ethanol (B145695) and ether.[2] | Soluble in water |

Experimental Protocols

The synthesis of β-L-xylofuranose and β-D-xylofuranose typically involves the protection of the parent L- and D-xylose, respectively, to favor the formation of the furanose ring, followed by deprotection. A common strategy is the formation of a 1,2-O-isopropylidene derivative.

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the synthesis of the protected L-xylofuranose intermediate from L-xylose.[2]

Materials:

-

L-(-)-xylose

-

Anhydrous acetone

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

1 N Hydrochloric acid (HCl)

-

25% (w/w) Potassium phosphate (B84403) (K₃PO₄) solution

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Suspend L-(-)-xylose and anhydrous MgSO₄ in anhydrous acetone.

-

Add concentrated H₂SO₄ to the suspension at room temperature and stir for 12 hours.

-

Filter the reaction mixture and wash the collected solids with acetone.

-

Neutralize the filtrate to pH ~9 with NH₄OH solution.

-

Filter to remove the suspended solids and concentrate the filtrate to obtain the crude bis-acetonide intermediate as an oil.

-

Suspend the oil in water and adjust the pH to 2 with 1 N HCl. Stir for 12 hours at room temperature.

-

Neutralize the mixture to pH ~7 with 25% K₃PO₄ solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.

A similar procedure can be followed for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose starting from D-xylose.[3]

Hydrolysis to β-Xylofuranose

The final deprotection step to yield the free β-xylofuranose is typically achieved through acid-catalyzed hydrolysis.

Materials:

-

1,2-O-Isopropylidene-α-xylofuranose (L- or D-enantiomer)

-

Dilute acid (e.g., 0.1 N HCl or trifluoroacetic acid)

-

Dowex-50 (H⁺ form) resin or a weak base for neutralization

-

Solvents for purification (e.g., ethanol, water)

Procedure:

-

Dissolve the 1,2-O-isopropylidene-α-xylofuranose in an aqueous solution of the dilute acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture using a basic resin or by careful addition of a weak base.

-

Remove the resin by filtration.

-

Concentrate the filtrate under reduced pressure.

-

The resulting xylofuranose, which will be a mixture of α and β anomers, can be purified and the β-anomer isolated by recrystallization or chromatography.

The workflow for the synthesis of β-D-xylofuranose from D-xylose is depicted below. The same process applies to the L-enantiomer starting from L-xylose.

Enantiomeric Separation

The separation of β-L- and β-D-xylofuranose can be achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. A one-step chiral HPLC method has been developed to separate anomers and enantiomers of various carbohydrates, including xylose, using a Chiralpak AD-H column.[4]

Biological Significance and Signaling Pathways

While D-xylose is one of the most abundant sugars in nature, primarily found in the pyranose form as a major component of hemicellulose, L-xylose is a rare sugar.[5] Consequently, the biological roles and metabolic pathways of D-xylose are much better understood than those of its L-enantiomer.

D-Xylose Metabolism

In various microorganisms, D-xylose is metabolized through several pathways, including the oxido-reductase pathway and the isomerase pathway.[6][7] These pathways convert D-xylose into D-xylulose, which is then phosphorylated to enter the pentose (B10789219) phosphate pathway. While these pathways primarily process the more abundant pyranose form, the furanose form is in equilibrium and can also be metabolized.

In humans, D-xylose is not a major nutrient and is largely excreted.[5] However, enzymes such as protein xylosyltransferases (XYLT1, XYLT2) utilize UDP-xylose to initiate the biosynthesis of glycosaminoglycan chains on proteoglycans, a crucial process in the formation of the extracellular matrix.[5]

The signaling effects of D-xylose have been studied in yeast, where high concentrations can induce sugar signaling pathways, albeit to a lesser extent than glucose.[8] These studies have primarily focused on the metabolic response and regulation of gene expression related to sugar transport and fermentation.

The known metabolic pathways for D-xylose in microorganisms are summarized below.

L-Xylose Biological Activity

L-xylose is a rare sugar, and its biological roles are not well-defined. It can be produced from L-xylulose, which is an intermediate in some metabolic pathways.[3] L-xylulose itself has shown potential as an inhibitor of α-glucosidase, suggesting a possible role in blood glucose regulation.[3] Derivatives of L-xylose have been investigated for their potential as inhibitors of urinary glucose reabsorption, as well as for antitumor and anti-HIV properties.

As of the current literature, there are no well-defined signaling pathways specifically initiated by either β-L-xylofuranose or β-D-xylofuranose in mammalian cells. Their biological effects are more likely to be mediated through their roles as building blocks in glycoconjugates or as metabolic intermediates, where the stereochemistry dictates their recognition and processing by specific enzymes. Further research is needed to elucidate any direct signaling roles these furanose enantiomers may play.

References

- 1. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-O-Isopropylidene-a-L-xylofuranose synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

A Technical Guide to beta-L-Xylofuranose: Nomenclature, Properties, and Relevance in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-L-Xylofuranose, a pentose (B10789219) sugar of significant interest in various scientific disciplines. The document details its formal nomenclature, alternative names, and key physicochemical properties. Furthermore, it explores its biological significance, potential applications in drug development, and relevant experimental context.

Nomenclature and Identification

Correctly identifying and naming chemical compounds is fundamental in scientific research. This section outlines the IUPAC-sanctioned names and common synonyms for this compound.

IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol [1]. An alternative, and also correct, IUPAC name is beta-L-xylo-pentofuranose [1]. The "beta" designation indicates the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is on the same side as the CH₂OH group in the Haworth projection. The "L" configuration specifies the stereochemistry relative to L-glyceraldehyde. The "furanose" part of the name indicates a five-membered ring structure.

Alternative Names and Identifiers

In literature and chemical databases, this compound may be referred to by several other names and identifiers, which are crucial for comprehensive database searches and procurement.

| Identifier Type | Identifier | Source |

| Synonym | This compound | PubChem[1] |

| CAS Number | 41546-29-6 | PubChem[1], precisionFDA[2] |

| PubChem CID | 12182421 | PubChem[1] |

| ChEBI ID | CHEBI:153151 | PubChem[1] |

| FDA UNII | 3KE2M5R4ZO | PubChem[1], precisionFDA[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | PubChem[1] |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| Appearance | White fine crystalline powder | ChemBK[3] |

| Melting Point | 158-161 °C | ChemBK[3] |

| Boiling Point | 375.36 °C at 760 mmHg | ChemBK[3] |

| Solubility | Soluble in water and glycerin; insoluble in ethanol (B145695) and ether. | ChemBK[3] |

| Specific Rotation [α]D | +173° (6 min) to +105.1° (22 hrs, c=3 in water) | ChemBK[3] |

| Density | 1.681 g/cm³ | ChemBK[3] |

| Flash Point | 180.812 °C | ChemBK[3] |

Biological Significance and Applications in Drug Development

L-sugars, including L-xylose and its derivatives, are of growing interest in the field of drug development. Unlike their D-enantiomers, which are common in nature and readily metabolized, L-sugars are often resistant to metabolic enzymes. This property can be leveraged to create more stable and effective therapeutic agents.

L-nucleoside analogues, which incorporate L-sugars like L-xylofuranose, are a significant area of research for potential antiviral and anticancer drugs[4][5]. The resistance of the L-sugar moiety to enzymatic degradation can enhance the biological half-life of these drugs. Furthermore, L-xylulose, a related L-sugar, has been shown to inhibit α-glucosidase, suggesting a potential role in managing blood glucose levels[4].

Experimental Protocols

Generalized Synthesis of a Protected L-Xylofuranose Derivative

This protocol outlines a potential pathway starting from L-xylose.

Materials:

-

L-xylose

-

Anhydrous methanol (B129727)

-

Anhydrous copper sulfate (B86663)

-

Concentrated sulfuric acid (catalyst)

-

Pyridine

-

Acetic anhydride (B1165640)

-

Sodium methoxide (B1231860) in methanol

-

Dowex-50 (H⁺ form) resin

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Formation of the Di-O-isopropylidene-L-xylofuranose:

-

Suspend L-xylose in a mixture of anhydrous acetone and methanol.

-

Add anhydrous copper sulfate and a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate), filter the solids, and concentrate the filtrate under reduced pressure.

-

Purify the resulting di-O-isopropylidene-L-xylofuranose by column chromatography.

-

-

Acetylation of the Free Hydroxyl Group:

-

Dissolve the purified product in pyridine.

-

Add acetic anhydride and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with methanol and remove the solvents under reduced pressure.

-